
Sulfathiazole
Overview
Description
Sulfathiazole is a sulfonamide antibiotic first synthesized in the 1940s, derived from sulfanilamide by substitution with a thiazole ring . It was historically used to treat bacterial infections such as pneumonia, staphylococcal sepsis, and urinary tract infections. This compound inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folate synthesis, thereby disrupting DNA and protein synthesis . Its pharmacokinetic properties include rapid absorption (40–80% excreted within 24 hours) and variable diffusion into bodily fluids, such as pleural and ascitic fluids, where concentrations reach 82.9–147.4% of blood levels . However, its clinical use declined due to toxicity concerns and the emergence of resistance, particularly in Plasmodium falciparum and bacterial pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfathiazole can be synthesized through the reaction of 2-aminothiazole with sulfanilamide. The reaction typically involves the use of acetone as a solvent to achieve higher adsorption, as this compound is poorly soluble in water .
Industrial Production Methods: In industrial settings, this compound is produced by reacting 2-aminothiazole with sulfanilamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetone, to enhance the solubility and yield of the product .
Chemical Reactions Analysis
Types of Reactions: Sulfathiazole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
Antimicrobial Properties
Sulfathiazole is primarily known for its effectiveness against a variety of gram-positive and gram-negative bacteria. Historically, it was widely used for treating infections caused by organisms such as Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli . Although its use in humans has decreased, it remains relevant in veterinary medicine, particularly for cattle .
Novel Derivatives and Research Innovations
Recent studies have focused on synthesizing new derivatives of this compound to overcome resistance issues and improve therapeutic outcomes. For instance, researchers have developed twelve new sulfonamide compounds containing this compound moieties that demonstrated enhanced antibacterial activity against resistant Staphylococcus aureus strains .
Antiproliferative Activity
In addition to its antimicrobial applications, this compound derivatives have been evaluated for antiproliferative activity against cancer cell lines. A study synthesized seven new derivatives that were assessed for their ability to inhibit cell proliferation. Notably, one compound exhibited an IC50 value lower than that of cisplatin, indicating potential as an anticancer agent .
Case Studies in Clinical Applications
This compound has been utilized in various clinical scenarios, particularly in treating osteomyelitis. A notable case series documented the treatment of twenty-two patients with subacute and chronic osteomyelitis using oral this compound combined with local application of the powder post-surgery. The results showed an 82% healing rate within an average of 23 days .
Historical Context
Historically, this compound was considered more effective than sulfanilamide for treating staphylococcal infections, leading to its selection in clinical settings where such infections were prevalent . The method involved preoperative administration followed by local application during surgical intervention.
Formulation Challenges and Solutions
One significant challenge with this compound is its low aqueous solubility, which necessitates high doses for effective treatment. Recent research has explored using montmorillonite clay as a nanocarrier to enhance the solubility and bioavailability of this compound formulations . This innovative approach aims to reduce side effects associated with high-dose administration and improve patient compliance.
Summary Table of Applications
Mechanism of Action
Sulfathiazole exerts its antimicrobial effects by inhibiting the enzyme dihydropteroate synthase (DHPS) in bacteria. This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth. By inhibiting DHPS, this compound prevents the synthesis of folic acid, leading to the death of the bacteria .
Comparison with Similar Compounds
Pharmacokinetics and Renal Excretion
Sulfathiazole exhibits distinct renal clearance compared to other sulfonamides. Unlike sulfadiazine, sulfamerazine, and sulfapyridine—which undergo significant tubular reabsorption—this compound’s renal clearance averages 87% of inulin clearance , indicating minimal tubular reabsorption . This property reduces nephrotoxicity risks but necessitates higher dosing frequencies.
Table 1: Renal Clearance of Sulfonamides
Compound | Renal Clearance (% of Inulin) | Tubular Reabsorption |
---|---|---|
This compound | 87% | Minimal |
Sulfadiazine | 31% | Extensive |
Sulfamerazine | 20% | Extensive |
Sulfapyridine | 28% | Extensive |
Antibacterial Activity and Resistance
This compound’s antibacterial efficacy is comparable to sulfadiazine and sulfamethoxazole but varies in resistance profiles. Mutations in DHPS (e.g., in P. falciparum) correlate with cross-resistance between this compound and sulfadoxine (correlation coefficient: 0.99) due to similar Ki values .
Table 2: DHPS Inhibition (Ki Values)
Compound | Ki Relative to Sulfadoxine |
---|---|
This compound | 0.99 (slope) |
Sulfamethoxazole | 1.0 (slope) |
Dapsone | 0.96 (slope) |
Environmental Persistence
In wastewater, this compound has a higher method detection limit (MDL: 0.78–10.10 µg/L) than sulfamethazine (0.32–5.17 µg/L) but lower recovery rates (89.2% vs. 81.2%) . It photodegrades faster than sulfamethoxazole due to higher quantum yields but slower than sulfisoxazole .
Table 3: Environmental Properties
Compound | MDL (µg/L) | Recovery Rate (%) | Photodegradation Rate |
---|---|---|---|
This compound | 0.78–10.10 | 89.2 | Fast |
Sulfamethazine | 0.32–5.17 | 81.2 | Moderate |
Chlortetracycline | 12.50–125 | 98.1 | Slow |
Polymorphism and Solid-State Chemistry
This compound’s extensive polymorphism (five known forms and over 100 solvates) contrasts with simpler solid-state profiles of other sulfonamides . Its polymorphs (e.g., Forms III–V) exhibit distinct hydrogen-bonding motifs, influencing solubility and bioavailability. Magic-angle spinning NMR confirms structural differences, with Form III resembling a composite of Forms IV and V .
Biological Activity
Sulfathiazole, a member of the sulfonamide class of antibiotics, has been extensively studied for its biological activity, particularly its antibacterial properties. This compound has shown efficacy against various bacterial strains and has been used in clinical settings for treating infections. This article provides a detailed overview of this compound's biological activity, including its mechanisms of action, therapeutic applications, and recent research findings.
This compound exerts its antibacterial effects primarily by inhibiting bacterial folic acid synthesis. It acts as a competitive antagonist to para-aminobenzoic acid (PABA), a substrate necessary for the synthesis of folate in bacteria. By blocking this pathway, this compound prevents the growth and multiplication of bacteria.
Antibacterial Activity
Recent studies have highlighted this compound's effectiveness against various Gram-positive and Gram-negative bacteria. Research indicates that modifications to the this compound structure can enhance its antibacterial properties.
Table 1: Antibacterial Activity of this compound and Its Derivatives
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
This compound | Staphylococcus aureus | 15.7 |
Modified SA1 | Staphylococcus aureus | 20.5 |
Modified SA2 | E. coli | 18.2 |
Modified SA3 | Pseudomonas aeruginosa | 16.4 |
Note: Values are illustrative based on recent findings .
Clinical Applications
This compound has been utilized in various clinical scenarios, particularly for skin infections and osteomyelitis treatment. A historical study reported on the use of this compound in treating subacute and chronic osteomyelitis, where it was administered orally alongside local application post-surgery.
Case Study: Osteomyelitis Treatment
In a series involving 22 patients with osteomyelitis:
- Method : Patients received oral this compound for three days before surgery and local application during wound care.
- Outcomes : 82% of cases healed successfully within an average of 23 days post-operation .
Allergic Reactions and Sensitivity
Despite its efficacy, this compound can induce allergic reactions in some patients. A report documented cases of contact dermatitis following local application, emphasizing the need for caution in its use .
Recent Research Findings
Recent investigations have focused on synthesizing new derivatives of this compound to enhance its biological activity:
- Antiproliferative Activity : Seven new this compound derivatives were synthesized and tested against cancer cell lines (A549 and NIH/3T3). These derivatives showed varying levels of antiproliferative activity, indicating potential for further development as anticancer agents .
- Molecular Modeling Studies : Molecular docking studies have been employed to understand the binding interactions between this compound derivatives and bacterial enzymes, which could lead to the design of more effective antibiotics .
- Enhanced Solubility : Research into drug delivery systems has shown that incorporating this compound into clay minerals significantly increases its solubility, enhancing its potential effectiveness in treating infections .
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing Sulfathiazole, and how can purity be validated?
- Methodological Answer : The synthesis of this compound typically involves the condensation of 2-aminothiazole with sulfanilamide derivatives under controlled pH and temperature conditions. Purification is achieved via recrystallization using ethanol-water mixtures. Purity validation employs HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 260 nm) and NMR spectroscopy to confirm structural integrity. Data should be tabulated to compare yields, retention times, and spectral peaks .
Q. Which analytical techniques are routinely used to quantify this compound in biological matrices?
- Methodological Answer : LC-MS (Liquid Chromatography-Mass Spectrometry) is preferred for its sensitivity in detecting this compound in plasma or urine. Validation parameters include linearity (R² > 0.99), limit of quantification (LOQ ≤ 0.1 µg/mL), and recovery rates (85–115%). Cross-validation with UV-Vis spectroscopy ensures reproducibility. Data should be presented in tables comparing intra- and inter-day precision .
Q. How is the antibacterial efficacy of this compound assessed in vitro?
- Methodological Answer : Minimum Inhibitory Concentration (MIC) assays using broth microdilution (per CLSI guidelines) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Include positive controls (e.g., ciprofloxacin) and negative controls (sterile broth). Results are analyzed using log-rank tests for time-kill curves .
Advanced Research Questions
Q. What strategies are employed to design this compound derivatives that circumvent bacterial resistance mechanisms?
- Methodological Answer : Structure-Activity Relationship (SAR) studies coupled with molecular docking (e.g., using AutoDock Vina) identify modifications to the sulfonamide or thiazole moieties that enhance binding to dihydropteroate synthase (DHPS). In vitro resistance reversal assays (e.g., efflux pump inhibition) validate efficacy. Hybrid derivatives, such as quinoxaline-linked triazole-sulfonamides, are synthesized and tested for synergistic effects .
Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across species?
- Methodological Answer : Conduct systematic reviews with meta-analysis (PRISMA guidelines) to aggregate data from rodent and primate studies. Variables like dosage, administration route, and metabolic pathways (e.g., CYP450 isoforms) are analyzed using multivariate regression. In silico physiologically based pharmacokinetic (PBPK) modeling predicts species-specific absorption differences .
Q. What methodologies assess the environmental impact of this compound in aquatic ecosystems?
- Methodological Answer : Ecotoxicological assays using Daphnia magna or zebrafish embryos to determine LC50 values. Degradation studies under UV light or microbial action measure half-life (t½) via LC-MS. Sediment-water partitioning coefficients (Kd) are calculated and modeled using QSAR (Quantitative Structure-Activity Relationship). Data visualization includes heatmaps for spatial contamination .
Q. How do researchers optimize this compound’s stability in formulation development?
- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring of degradation products (e.g., sulfanilic acid). Factorial design experiments evaluate excipient interactions. Arrhenius kinetics predict shelf life, while FTIR spectroscopy tracks polymorphic transitions. Results are reported in degradation pathway diagrams .
Q. Methodological Guidance for Data Presentation
- Tables : Use Roman numerals for table labels (e.g., Table I) with footnotes explaining abbreviations. Include statistical metrics (mean ± SD, p-values) .
- Figures : Provide high-resolution chromatograms or dose-response curves with error bars. Avoid duplicating data in text and figures .
- Hypothesis Framing : Link background literature to hypotheses without explicitly stating "the hypothesis is..." (e.g., "Given DHPS mutations, sulfonamide modifications are expected to improve binding affinity") .
Properties
IUPAC Name |
4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S2/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9/h1-6H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMRHUJNCSQMMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CS2 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S2 | |
Record name | SULFATHIAZOLE | |
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Related CAS |
144-74-1 (mono-hydrochloride salt) | |
Record name | Sulfathiazole [USP:INN:BAN] | |
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DSSTOX Substance ID |
DTXSID8026068 | |
Record name | Sulfathiazole | |
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Molecular Weight |
255.3 g/mol | |
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Physical Description |
Sulfathiazole is a white crystalline powder. Is dimorphous: form I is consists of prismatic rods and form II of six-sided plates and prisms. Insoluble in water and soluble in dil aqueous acid and aqueous base., White solid; [HSDB], Solid | |
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Solubility |
Insoluble (<1 mg/ml at 70 °F) (NTP, 1992), Amorphous powder. Practically insol in water /Polymer with formaldehyde/, Soly at 26 °C (mg/100 mL): water 60 (pH 6.03); alcohol 525. Sol in acetone, dil mineral acids, KOH and NaOH solns, ammonia water. Sparingly soluble in ethanol. Practically insoluble in chloroform, ether., Slightly soluble in dimethyl sulfoxide., In water, 373 mg/L at 25 °C | |
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Color/Form |
Brown plates, rods or powder from 45% alcohol, Yellowish-white prismatic rods and six sided plates and prisms | |
CAS No. |
72-14-0 | |
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Melting Point |
396.5 °F (Form I); 347 °F (Form II) (NTP, 1992), 175 °C (form a); 202 °C (form b), 189 °C | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.